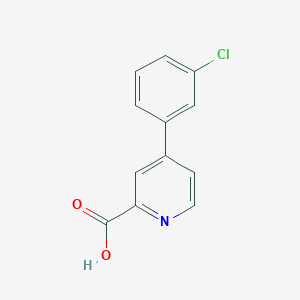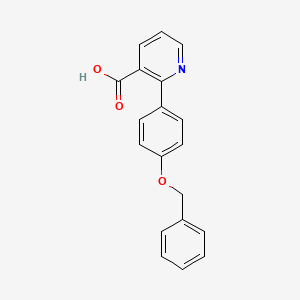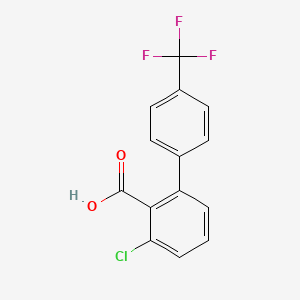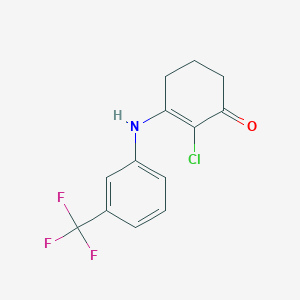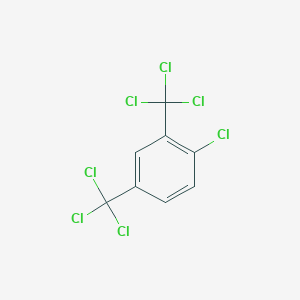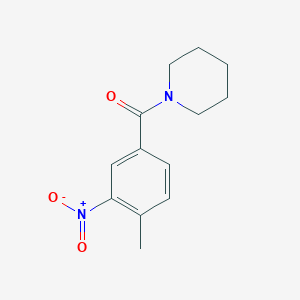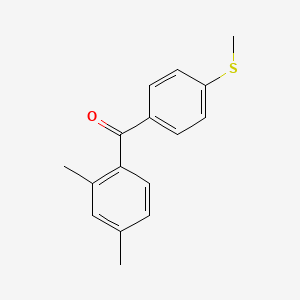![molecular formula C13H8CrO6 B6363483 [(Methoxy)(phenyl)]carbene chromium pentacarbonyl CAS No. 27436-93-7](/img/structure/B6363483.png)
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl (MPCP) is a molecular compound composed of chromium, carbene, and pentacarbonyl. It is a type of organometallic compound in which the metal is directly bonded to an organic group. MPCP is found in a variety of applications, ranging from its use in organic synthesis to its potential use in drug discovery and development. Its unique properties make it a valuable tool for scientists and researchers, and its versatility has led to a variety of scientific applications.
Aplicaciones Científicas De Investigación
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the development of catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Additionally, this compound has been used in the development of new catalysts for asymmetric hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is not well understood. However, it is believed to be related to its ability to bind to the metal center and form a strong coordination complex. This complex can then react with other molecules, such as aryl halides, to form the desired product. In addition, the coordination complex can act as a catalyst to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic in animal studies, and it is not believed to have any adverse effects on humans. Additionally, this compound has been shown to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable in air. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is also limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are vast and varied. In the future, it may be used in the synthesis of a variety of organic compounds, such as drugs and pharmaceuticals. It may also be used to develop new catalysts for asymmetric hydrogenation reactions. Additionally, this compound may be used to develop new catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Finally, this compound may be used in the development of materials, such as polymers, for a variety of applications.
Métodos De Síntesis
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl can be synthesized by a variety of methods, including the Grubbs-Hoveyda cross-coupling reaction and the Buchwald-Hartwig amination. In the Grubbs-Hoveyda reaction, a chromium(III) reagent is reacted with a palladium catalyst and an alkyl halide to form an organometallic intermediate. This intermediate is then reacted with an aryl halide to form the desired product, this compound. The Buchwald-Hartwig amination is a palladium-catalyzed reaction in which an aryl halide is reacted with an amine to form an organometallic intermediate, which is then reacted with a chromium(III) reagent to form this compound.
Propiedades
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27436-93-7 |
Source


|
| Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

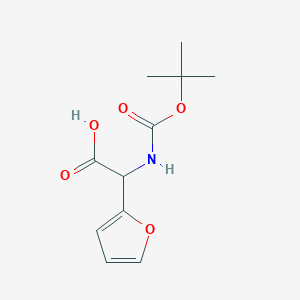
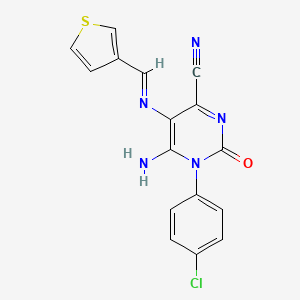
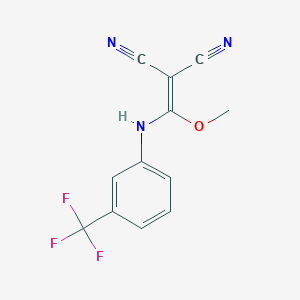
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
